REACTION_CXSMILES
|
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.C1CC[N:19]2[C:14](=[N:15]CCC2)CC1.N#CN.C(O)(=O)C.CS(O)(=O)=O.C([O-])(=O)C.[Na+]>C(#N)C.O>[CH:1]1[CH:9]=[CH:8][C:7]2[N+:6]([O-:10])=[N:15][C:14]([NH2:19])=[N+:4]([O-:5])[C:3]=2[CH:2]=1 |f:5.6|
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Name
|
|
Quantity
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9.5 kg
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Type
|
reactant
|
Smiles
|
C1=CC2=NO[N+](=C2C=C1)[O-]
|
Name
|
|
Quantity
|
21.3 kg
|
Type
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reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
5.8 kg
|
Type
|
reactant
|
Smiles
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N#CN
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Name
|
|
Quantity
|
2.7 kg
|
Type
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solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
8.5 kg
|
Type
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reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
8.7 kg
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)O
|
Name
|
|
Quantity
|
9.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
49 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
20 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 67 hours at 20-25° C. the reaction mixture
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added a solution
|
Type
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TEMPERATURE
|
Details
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cooled to 0-10° C
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature at 5-15° C
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Type
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STIRRING
|
Details
|
After stirring for 46 hours at 5-10° C.
|
Duration
|
46 h
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×15 kg)
|
Type
|
STIRRING
|
Details
|
stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 10 kg of water
|
Type
|
STIRRING
|
Details
|
stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 10 kg of water
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40-50° C. until dissolution
|
Type
|
ADDITION
|
Details
|
The resulting solution was added to a solution
|
Type
|
STIRRING
|
Details
|
stirred at 10-25° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 10 kg of water
|
Type
|
STIRRING
|
Details
|
stirred for 55 minutes
|
Duration
|
55 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 10 kg of water
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
STIRRING
|
Details
|
stirred for 55 minutes
|
Duration
|
55 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 10 kg of water
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was dried to constant weight at 50-55° C.
|
Reaction Time |
67 h |
Name
|
tirapazamine
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)[N+](=C(N=[N+]2[O-])N)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |